molecular formula C12H12ClN3 B1423965 2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine CAS No. 372183-70-5

2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine

Cat. No.: B1423965
CAS No.: 372183-70-5
M. Wt: 233.69 g/mol
InChI Key: WRGAGIXYAMPJMQ-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine (CAS: 372183-70-5) is a halogenated pyrimidine derivative with the molecular formula C₁₃H₁₂ClFN₂ and a molecular weight of 250.71 g/mol . Its structure features a pyrimidine core substituted with a chlorine atom at position 2, a methyl group at position 6, and a 2-(4-fluorophenyl)ethyl chain at position 4. This compound is cataloged under MDL number MFCD04974533 and is commercially available for research use .

Properties

CAS No.

372183-70-5

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

4-chloro-N-(2-phenylethyl)pyrimidin-2-amine

InChI

InChI=1S/C12H12ClN3/c13-11-7-9-15-12(16-11)14-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,14,15,16)

InChI Key

WRGAGIXYAMPJMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)Cl)CCC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=CC(=N2)Cl

Origin of Product

United States

Biological Activity

2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine (CAS RN 372183-70-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial properties. The following sections detail specific findings related to its efficacy and mechanisms.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, its structure suggests possible interactions with cellular targets involved in cancer proliferation.

  • Mechanism of Action :
    • The compound may act as an alkylating agent, disrupting DNA synthesis in cancer cells, similar to other pyrimidine derivatives .
    • It has shown promising results in inhibiting specific cancer cell lines, although detailed quantitative data is limited.
  • Case Study :
    • A study focused on the synthesis and biological evaluation of related pyrimidine compounds highlighted the potential of halogenated derivatives in targeting cancer cells. While specific data on this compound was not provided, trends in similar compounds suggest a need for further investigation into this compound's efficacy against various neoplasms .

Antimicrobial Activity

The compound's structural characteristics also suggest possible antimicrobial properties.

  • Research Findings :
    • Preliminary tests indicate that similar pyrimidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group may enhance lipophilicity, improving membrane penetration .
    • Specific Minimum Inhibitory Concentration (MIC) values for related compounds have been reported, suggesting a potential for further exploration of this compound in antimicrobial applications.

Data Tables

Activity Type Tested Compound MIC (µM) Target Organism
AnticancerThis compoundTBDVarious Cancer Cell Lines
AntimicrobialRelated Pyrimidines3.60Staphylococcus aureus
TBDE. coli

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine has been studied for its role as a synthetic nucleoside analog. This compound exhibits properties that inhibit viral DNA synthesis, making it a candidate for antiviral drug development. Its structure allows it to mimic natural nucleosides, which can interfere with viral replication processes.

Case Study: Antiviral Activity

Research indicated that compounds similar to this compound were effective against various viral strains, demonstrating inhibition of DNA polymerases. For instance, studies have shown that pyrimidine derivatives can significantly reduce viral load in infected cell cultures, suggesting a potential mechanism for therapeutic intervention against viral infections .

Virology

The compound's ability to act as an inhibitor of viral DNA synthesis positions it as a valuable tool in virology research. By understanding its mechanism of action, researchers can develop better antiviral therapies.

Application in Research

In laboratory settings, this compound has been utilized to study the mechanisms by which viruses replicate and how nucleoside analogs can disrupt these processes. The insights gained from such studies are crucial for developing new antiviral drugs that target specific viral pathways.

Chemical Intermediate

In addition to its biological applications, this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Synthesis Pathways

The compound can be synthesized through various chemical reactions involving chlorination and alkylation processes. These synthetic routes are essential for producing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s 2-(4-fluorophenyl)ethyl group distinguishes it from analogues with bulkier substituents (e.g., sulfonylmethyl in ) or aromatic systems (e.g., biphenyl in ).
  • Molecular Weight : The target compound’s moderate molecular weight (250.71) contrasts with higher-weight derivatives like the sulfonyl-containing analogue (417.93) , which may impact solubility and pharmacokinetics.
  • Halogenation : While chlorine is common in pyrimidines (e.g., ), the fluorine in the target compound offers distinct electronic effects, enhancing metabolic stability and binding affinity in drug design .

Physicochemical and Functional Differences

Lipophilicity and Solubility:

  • The 2-(4-fluorophenyl)ethyl chain in the target compound increases lipophilicity (predicted LogP ~3.5) compared to polar derivatives like ethyl 2-chloro-6-methylpyrimidine-4-carboxylate (LogP ~2.8, due to the ester group) .
  • 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine has a sulfonyl group, enhancing hydrophilicity but reducing membrane permeability.

Reactivity:

  • The fluorine atom’s electronegativity stabilizes the adjacent ethyl chain, reducing susceptibility to oxidative metabolism compared to non-fluorinated analogues .

Q & A

Q. What safety protocols are critical when handling 2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine during synthesis?

  • Methodological Answer:
    • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator if ventilation is insufficient .
    • Containment: Conduct reactions in a fume hood or glovebox to avoid inhalation of volatile intermediates. Ensure all containers are sealed to prevent leaks .
    • Waste Disposal: Segregate halogenated waste and coordinate with certified hazardous waste handlers for incineration or chemical neutralization .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer:
    • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and regiochemistry. For fluorinated analogs, 19F^{19}F-NMR resolves electronic effects of the 4-fluorophenyl group .
    • High-Resolution Mass Spectrometry (HRMS): Accurately determine molecular weight and isotopic patterns (e.g., 35Cl/37Cl^{35}Cl/^{37}Cl) .
    • X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry by analyzing single-crystal structures (e.g., dihedral angles between pyrimidine and fluorophenyl groups) .

Q. What solvent systems are recommended for recrystallization to achieve high purity?

  • Methodological Answer:
    • Polar Aprotic Solvents: Use DMF or DMSO for initial dissolution, followed by gradual addition of hexane or water to induce crystallization .
    • Chloroform/Ethanol Mixtures: Effective for removing non-polar impurities while retaining pyrimidine solubility .

Advanced Research Questions

Q. How can synthesis yields of fluorinated pyrimidine derivatives be optimized under varying conditions?

  • Methodological Answer:
    • Reagent Stoichiometry: Increase equivalents of phosphorus oxychloride (POCl3_3) from 1.2 to 1.5 mol/mol to enhance chlorination efficiency at the 2-position .
    • Temperature Control: Maintain reflux at 80–90°C for 8–12 hours to minimize side reactions (e.g., hydrolysis of the chloro group) .
    • Catalysis: Add catalytic ZnCl2_2 (5 mol%) to accelerate Friedel-Crafts alkylation of the 4-fluorophenyl group .

Q. How can contradictions in NMR data for substituent effects on pyrimidine derivatives be resolved?

  • Methodological Answer:
    • Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect rotational barriers in ethyl or methyl groups (e.g., 4-[2-(4-fluorophenyl)ethyl] substituents) .
    • Computational Modeling: Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
    • Heteronuclear Correlation (HMBC): Identify long-range 13C^{13}C-1H^1H couplings to confirm connectivity in crowded regions .

Q. What strategies address polymorphic forms in pyrimidine derivatives during crystallization?

  • Methodological Answer:
    • Solvent Screening: Test crystallization in ethyl acetate (polar) vs. toluene (non-polar) to favor specific polymorphs. For example, toluene may stabilize a triclinic form due to π-π stacking .
    • Seeding: Introduce pre-characterized crystals of the desired polymorph to control nucleation .
    • Differential Scanning Calorimetry (DSC): Monitor melting points and phase transitions to distinguish polymorphs (e.g., ΔH fusion differences >5 kJ/mol) .

Q. How do intramolecular hydrogen bonds influence the crystal packing of related pyrimidines?

  • Methodological Answer:
    • Hydrogen Bond Analysis: Use X-ray data to identify N–H⋯N or N–H⋯O interactions. For example, intramolecular N4–H4⋯N5 bonds in N-(2-fluorophenyl) derivatives create planar conformations, reducing steric clashes .
    • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯π contacts) contributing to lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine
Reactant of Route 2
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2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine

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